![molecular formula C10H9N7O2S B13666916 7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder name often used in scientific literature and databases to indicate that a specific chemical name or identifier is not available or applicable This term is not associated with any particular chemical structure or properties, and thus, it does not represent a real chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1 Formation of Intermediate A:
Step 2 Conversion to Intermediate B:
Step 3 Final Formation of Compound “N/A”:
Industrial Production Methods
In an industrial setting, the production of compound “N/A” would involve large-scale reactors and optimized conditions to maximize yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Including distillation, crystallization, and chromatography to isolate and purify the final product.
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Reacts with reducing agents to form reduced products.
Substitution: Undergoes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Conditions typically involve anhydrous solvents.
Substitution: Common reagents include halogens and alkylating agents. Conditions vary depending on the type of substitution (e.g., SN1 or SN2).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted products with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals, materials, and polymers.
Mechanism of Action
The mechanism of action of compound “N/A” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Gene Expression: Influence transcription factors and gene expression profiles.
Properties
Molecular Formula |
C10H9N7O2S |
|---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
5-methylsulfonyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C10H9N7O2S/c1-20(18,19)10-14-8(11)17-9(15-10)13-7(16-17)6-3-2-4-12-5-6/h2-5H,1H3,(H2,11,13,14,15,16) |
InChI Key |
AWLJGXLSDUBJME-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


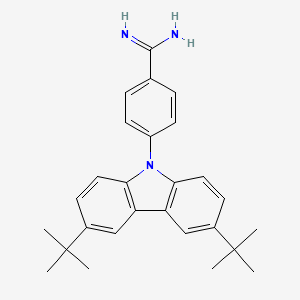
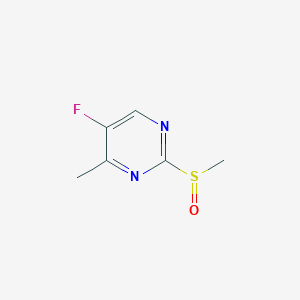
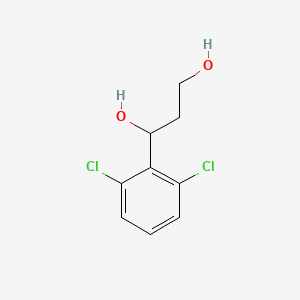
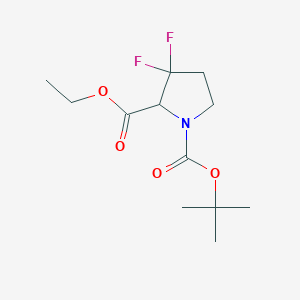
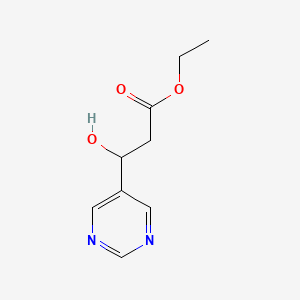
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B13666858.png)

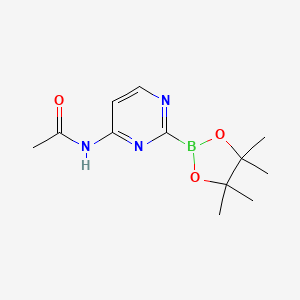
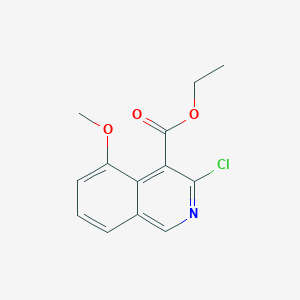

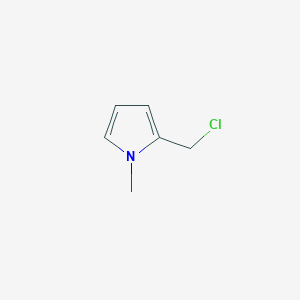
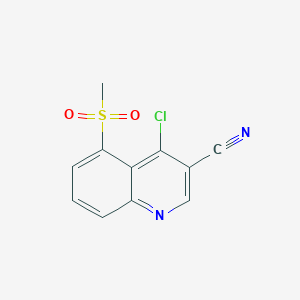
![8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13666914.png)

